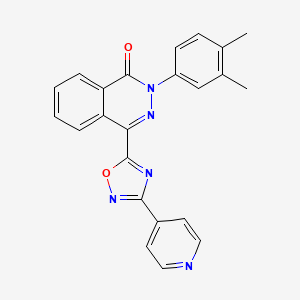![molecular formula C15H11ClN4O2S B3016434 N-(2-氯苯基)-2-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫代]乙酰胺 CAS No. 694500-01-1](/img/structure/B3016434.png)
N-(2-氯苯基)-2-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-chlorophenyl and pyridin-4-yl groups suggests potential for biological activity, as these moieties are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the oxadiazole ring. The final step often involves the reaction of the oxadiazole with a halogenated acetamide to introduce the desired substituents . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques confirm the presence of the oxadiazole ring and the substituents attached to it . The crystal structures of similar compounds reveal that the molecules can have a folded conformation, with the heterocyclic ring inclined at various angles to the phenyl ring .
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is known to participate in various chemical reactions, particularly those involving the thiol group, which can act as a nucleophile. The electrophilic centers in the molecule, such as the carbonyl carbon of the acetamide group, can undergo substitution reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents. These compounds generally exhibit moderate to good solubility in polar aprotic solvents like DMF, which is often used in their synthesis . The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, influencing its reactivity and interaction with biological targets .
Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for various biological activities. For instance, some derivatives have shown activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . Others have demonstrated potential as antimicrobial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibition of enzymes like α-chymotrypsin . Additionally, certain 1,3,4-oxadiazole derivatives have been screened for cytotoxicity against cancer cell lines, with some showing promising results .
Case Studies
Specific case studies of these compounds include their evaluation as potential treatments for conditions associated with enzyme dysregulation, such as Alzheimer's disease, due to their inhibitory activity against acetylcholinesterase . Moreover, the antimicrobial properties of these derivatives make them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance . The cytotoxicity studies on cancer cell lines provide insights into the potential use of these compounds in cancer therapy .
科学研究应用
合成和表征
- 一系列衍生物,包括具有 1,3,4-恶二唑和乙酰胺成分的衍生物,已被合成并使用红外、EI-MS、1H NMR 和 13C-NMR 等光谱分析技术表征了它们的结构性质。这些化合物已被评估其抗菌和抗酶潜力,并得到了溶血活性研究的支持,表明它们具有进一步药物开发的潜力 (Nafeesa et al., 2017)。
药理学评估
- 1,3,4-恶二唑衍生物的化合物已被筛选其抗菌、溶血和溶栓活性。这些研究已发现具有低毒性和显着生物活性的特定化合物,表明它们在开发用于心血管疾病的新治疗剂中很有用 (Aziz-Ur-Rehman et al., 2020)。
分子对接和细胞毒性研究
- 已合成 N-取代的 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2 基-2-硫代乙酰胺并对它们针对细菌菌株和酶进行了评估。识别活性结合位点的分子对接研究已与生物活性数据相关联,从而发现了具有显着抗菌活性和中等抗酶潜力的化合物。这种方法还有助于识别毒性较小的化合物,展示了这些衍生物在药物发现中的多功能性 (Siddiqui et al., 2014)。
量子计算方法
- 已使用量子计算方法研究了类似分子的振动光谱特征以及重新杂化和超共轭的影响。这项研究提供了对导致稳定性的立体电子相互作用的见解,如自然键轨道分析和振动光谱分析所证实。此类研究对于理解对病毒的药代动力学特性和抑制活性的分子基础至关重要,从而为抗病毒药物的开发做出贡献 (Mary et al., 2022)。
作用机制
Target of Action
Unfortunately, the specific target of action for the compound SMR000074776, also known as N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, is currently undisclosed .
Mode of Action
The mode of action of SMR000074776 is also undisclosed at this time . It is known that the compound is being tested in various cancers, suggesting that it may interact with targets that are relevant to cancer progression .
Biochemical Pathways
The specific biochemical pathways affected by SMR000074776 are currently unknown due to the undisclosed nature of its mechanism of action . As research progresses, more information about the compound’s effects on biochemical pathways and their downstream effects will likely become available.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .
Result of Action
The molecular and cellular effects of SMR000074776’s action are currently undisclosed . As the compound is being tested in various cancers, it is likely that its effects are related to the inhibition of cancer cell proliferation or survival .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include the physical environment, such as housing conditions and exposure to pollution, and the social environment, including community support and social inequality . .
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-1-2-4-12(11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFWWZZAWQBFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



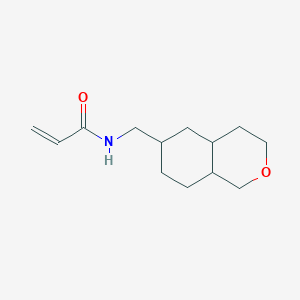
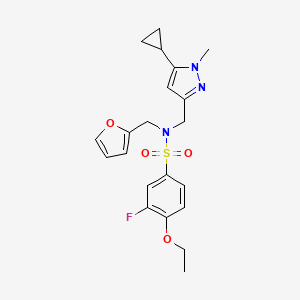
![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
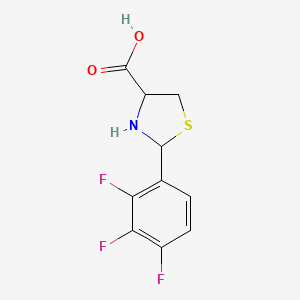
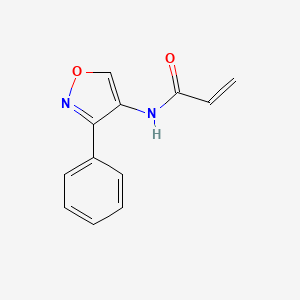

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
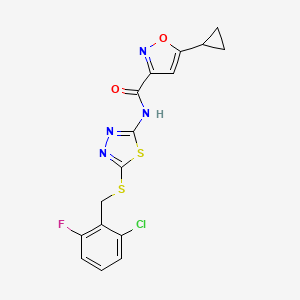
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)
